BM-131246

Descripción

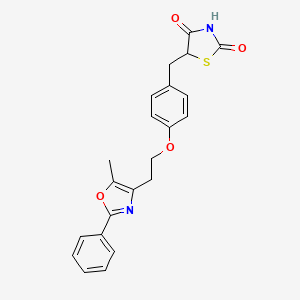

Structure

3D Structure

Propiedades

IUPAC Name |

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-14-18(23-21(28-14)16-5-3-2-4-6-16)11-12-27-17-9-7-15(8-10-17)13-19-20(25)24-22(26)29-19/h2-10,19H,11-13H2,1H3,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTCYOKMCPFRGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BM-131246: An In-Depth Technical Overview of a Thiazolidinedione Derivative

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The following information is intended for research and informational purposes only. BM-131246 is a chemical compound and should be handled by qualified professionals.

Introduction

BM-131246 is a member of the thiazolidinedione (TZD) class of compounds, a group of synthetic ligands known for their significant effects on glucose and lipid metabolism. The primary molecular targets for TZDs are the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma isoform (PPARγ). While the broader class of thiazolidinediones is well-characterized as potent PPARγ agonists, specific and detailed data regarding the direct interaction of BM-131246 with PPARγ is limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known information on BM-131246 and the general mechanisms and experimental protocols relevant to its classification as a thiazolidinedione.

Chemical and Pharmacokinetic Profile of BM-131246

Initial studies of BM-131246 focused on its potential as an oral antidiabetic agent. The foundational research by Heitzmann et al. (1995) investigated its pharmacokinetic properties in animal models.

Quantitative Data: Pharmacokinetics in ob/ob Mice

| Parameter | Value | Conditions | Reference |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Repeated oral doses | Heitzmann T, et al. (1995) |

| Terminal Half-life (t1/2) | ~ 4 hours | Repeated oral doses | Heitzmann T, et al. (1995) |

The Thiazolidinedione Class and PPARγ Agonism

Thiazolidinediones exert their therapeutic effects, primarily the improvement of insulin sensitivity, through the activation of PPARγ. PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Established PPARγ Signaling Pathway

The activation of PPARγ by a TZD agonist like BM-131246 is expected to initiate a cascade of molecular events leading to changes in gene expression. These genes are critically involved in adipogenesis, lipid metabolism, and glucose homeostasis.

Caption: General signaling pathway of a thiazolidinedione activating PPARγ.

Experimental Protocols for Assessing PPARγ Agonism

PPARγ Binding Affinity Assay

This assay determines the affinity of a compound for the PPARγ receptor, typically quantified by the dissociation constant (Kd) or the concentration required to inhibit the binding of a radiolabeled ligand by 50% (IC50).

Workflow:

Caption: Workflow for a competitive PPARγ binding assay.

Detailed Methodology:

-

Protein Preparation: Express and purify the ligand-binding domain (LBD) of human or murine PPARγ.

-

Ligand Preparation: Use a known high-affinity radiolabeled PPARγ ligand (e.g., [3H]-Rosiglitazone). Prepare serial dilutions of the test compound (BM-131246).

-

Incubation: Incubate the purified PPARγ-LBD with the radiolabeled ligand in the presence of varying concentrations of the test compound.

-

Separation: Separate the protein-bound ligand from the free ligand using methods such as filtration through a membrane that retains the protein, or size-exclusion chromatography.

-

Quantification: Quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

PPARγ Transcriptional Activation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARγ. The potency of the compound is typically expressed as the effective concentration required to elicit 50% of the maximal response (EC50).

Workflow:

Caption: Workflow for a PPARγ reporter gene assay.

Detailed Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293, CV-1). Co-transfect the cells with two plasmids: one that expresses the full-length PPARγ protein and another that contains a reporter gene (e.g., luciferase) under the control of a promoter with multiple PPREs. A third plasmid expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound (BM-131246). Include a known PPARγ agonist as a positive control and a vehicle control.

-

Incubation: Incubate the cells for a sufficient period (typically 24-48 hours) to allow for gene transcription and translation of the reporter protein.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer. Normalize the reporter activity to the control reporter activity.

-

Data Analysis: Plot the normalized reporter activity against the concentration of the test compound. Fit the data to a dose-response curve to determine the EC50 and the maximal activation.

Conclusion

BM-131246 is a thiazolidinedione derivative with demonstrated antidiabetic properties in preclinical models. Based on its structural class, it is presumed to act as a PPARγ agonist. While specific data on its direct interaction with PPARγ are scarce in the available literature, the established mechanisms and experimental protocols for the thiazolidinedione class provide a strong framework for its further investigation. The methodologies outlined in this guide are standard approaches to definitively characterize the PPARγ agonist activity of compounds like BM-131246, which would involve determining its binding affinity and transcriptional activation potency. Such data would be crucial for a complete understanding of its pharmacological profile and potential for therapeutic development.

An In-depth Technical Guide on the Thiazolidinedione Derivative BM-131246

Disclaimer: Publicly available scientific information on the discovery and development of the specific compound BM-131246 is exceptionally limited. The vast majority of the data originates from a single 1995 study, and as such, a comprehensive technical guide with detailed, specific experimental protocols and a full development history cannot be compiled. This document summarizes the available information on BM-131246 and provides a broader context based on the well-understood pharmacology of the thiazolidinedione (TZD) class of drugs to which it belongs. The experimental protocols and signaling pathways described herein are representative of the drug class and should not be interpreted as the specific methods used for BM-131246, as that information is not available in the public domain.

Introduction to BM-131246

BM-131246 is an orally active thiazolidinedione derivative investigated for its antidiabetic properties. Its full chemical name is ((+/-)-5-[4-[2-(5-methyl-2-phenyl-4-oxazolyl)-ethoxy]benzyl]-2,4-thiazolidinedione) . Like other members of the TZD class, its therapeutic potential lies in its ability to improve insulin sensitivity. The primary and seemingly sole source of public data on this compound is a 1995 pharmacokinetic study in a mouse model of obesity and diabetes.

Quantitative Data

The only available quantitative data for BM-131246 comes from a pharmacokinetic study in obese/obese (ob/ob) mice. The study investigated the dose proportionality of the compound after repeated oral administration.

| Parameter | Value | Conditions | Source |

| Dose (Oral) | 1 and 10 mg/kg | Repeated Dosing in ob/ob mice | [1] |

| Time to Cmax (Tmax) | 2 - 5 hours | Post-administration | [1] |

| Terminal Half-life (t1/2) | ~ 4 hours | After repeated oral doses | [1] |

| Dose Proportionality | Approximately proportional increase in plasma levels with dose | 1 to 10 mg/kg range | [1] |

Presumed Mechanism of Action: PPARγ Agonism

While no specific mechanistic studies for BM-131246 have been found, as a thiazolidinedione, its mechanism of action is presumed to be the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). PPARγ is a nuclear receptor that is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism.

Activation of PPARγ by a TZD ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. This modulation of gene expression results in an increase in insulin sensitivity in key metabolic tissues like adipose tissue, skeletal muscle, and the liver.

The following diagram illustrates the generalized signaling pathway for thiazolidinediones acting as PPARγ agonists.

Caption: Generalized PPARγ signaling pathway for thiazolidinediones.

Experimental Protocols (Illustrative Examples)

The specific protocols for the synthesis and evaluation of BM-131246 are not publicly available. The following are general, representative methodologies for the synthesis of a thiazolidinedione derivative and for an in vitro PPARγ activation assay.

A common method for synthesizing the core structure of compounds like BM-131246 involves the Knoevenagel condensation of an aldehyde with 2,4-thiazolidinedione.

Caption: General workflow for synthesizing a 5-benzylidene-2,4-thiazolidinedione.

Detailed Protocol Steps:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add the substituted benzaldehyde (1 equivalent), 2,4-thiazolidinedione (1 equivalent), and the solvent (e.g., toluene).

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or pyrrolidine.

-

Reflux: Heat the mixture to reflux for several hours until the reaction is complete, monitoring by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, water will be collected azeotropically.

-

Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Filtration: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid to yield the final compound.

-

Analysis: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.

This type of assay is used to determine if a compound can activate the PPARγ receptor and initiate gene transcription. A common method is a reporter gene assay in a suitable cell line.

Caption: Workflow for a PPARγ reporter gene transactivation assay.

Detailed Protocol Steps:

-

Cell Culture: Plate a suitable mammalian cell line (e.g., HEK293T) in 96-well plates and grow to an appropriate confluency.

-

Transfection: Co-transfect the cells using a lipid-based transfection reagent with three plasmids: one that expresses the human PPARγ receptor, one that expresses its partner RXR, and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter. A control plasmid (e.g., expressing β-galactosidase) can be included for normalization.

-

Compound Treatment: After an initial incubation period post-transfection, replace the medium with fresh medium containing various concentrations of the test compound (BM-131246), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for approximately 24 hours.

-

Cell Lysis: Wash the cells with PBS and then lyse them using a suitable lysis buffer.

-

Luciferase Measurement: Transfer the cell lysate to an opaque assay plate. Add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the control reporter (if used). Calculate the fold activation relative to the vehicle control and plot the results against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximal response is observed).

Conclusion and Future Outlook

The available data on BM-131246 is extremely sparse, limited to a single 1995 pharmacokinetic study. This suggests that the compound's development was likely discontinued at a very early preclinical stage. Without further publications on its synthesis, in vitro potency, selectivity, efficacy, or safety, it is impossible to conduct a thorough assessment of its potential. While it belongs to the well-known thiazolidinedione class of PPARγ agonists, the lack of specific data for BM-131246 makes it a historical compound of limited current scientific interest. This guide has provided the known information and contextualized it within the broader understanding of its drug class.

References

An In-depth Technical Guide to BM-131246 (Sulotroban)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BM-131246, also known as Sulotroban, is a potent and selective, competitive antagonist of the thromboxane A2 (TXA2) / prostaglandin endoperoxide (PGH2) receptor.[1] By blocking this key receptor, Sulotroban effectively inhibits platelet aggregation and vasoconstriction, two critical processes in thrombosis and other cardiovascular diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and relevant experimental methodologies for BM-131246, intended to support further research and development efforts in the fields of pharmacology and medicine.

Chemical Structure and Properties

Sulotroban is chemically classified as a phenoxyalkylcarboxylic acid and sulfonamide derivative.[1]

Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-[4-[2-(benzenesulfonamido)ethyl]phenoxy]acetic acid | PubChem[2] |

| Synonyms | BM-131246, BM 13.177, SK&F 95587 | ChemicalBook[3], precisionFDA[4] |

| CAS Number | 72131-33-0 | PubChem |

| Molecular Formula | C16H17NO5S | precisionFDA |

| Molecular Weight | 335.37 g/mol | ChemicalBook |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OCC(=O)O | PubChem |

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 551.7±60.0 °C (Predicted) | ChemicalBook |

| Density | 1.328±0.06 g/cm3 (Predicted) | ChemicalBook |

| pKa | 3.19±0.10 (Predicted) | ChemicalBook |

| Form | Solid | ChemicalBook |

Pharmacology

Mechanism of Action

Sulotroban exerts its pharmacological effects by acting as a selective and competitive antagonist at the thromboxane A2 (TP) receptor. Thromboxane A2, a potent mediator synthesized from arachidonic acid, plays a crucial role in hemostasis and vascular tone. It binds to TP receptors on platelets and vascular smooth muscle cells, triggering a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction. By competitively blocking this receptor, Sulotroban prevents the binding of TXA2 and its precursor, PGH2, thereby inhibiting these downstream effects.

Pharmacodynamics

The primary pharmacodynamic effects of Sulotroban are the inhibition of platelet aggregation and vasoconstriction. It has been shown to be effective against platelet aggregation induced by various agonists that act via the thromboxane pathway, such as arachidonic acid and the TXA2 mimetic U-46619.

Table of Pharmacodynamic Parameters

| Parameter | Agonist | Species/System | Value | Source |

|---|---|---|---|---|

| IC50 (Platelet Aggregation) | TXA2 Receptor | Washed human platelets | 0.93 µM | |

| IC50 (Vasoconstriction) | U-46619 | Rat aorta | 1.62 µM |

| Kd (Binding Affinity) | TXA2/PGH2 Receptor | Platelets | ~20 nM | |

Pharmacokinetics (ADME)

Studies in humans have provided insights into the pharmacokinetic profile of Sulotroban.

Table of Pharmacokinetic Parameters in Healthy Volunteers (800 mg oral dose)

| Parameter | Value | Source |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 6.6 - 6.7 mg/L | |

| Tmax (Time to Maximum Concentration) | 1.5 - 1.6 hours | |

| AUC (Area Under the Curve) | 28.5 mg l-1 h | |

| Elimination Half-life (t1/2) | 0.84 - 1.0 hours |

| Renal Clearance (CLR) | 317.0 ml min-1 | |

In patients with renal failure, the AUC of Sulotroban is significantly increased, and renal clearance is decreased, necessitating dose adjustments.

Signaling Pathway

Sulotroban interrupts the thromboxane A2 signaling pathway at the receptor level. The diagram below illustrates the key components of this pathway and the point of intervention by Sulotroban.

Caption: Thromboxane A2 Signaling Pathway and Sulotroban's Point of Action.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol outlines a general method for assessing the inhibitory effect of Sulotroban on platelet aggregation induced by a thromboxane A2 analog.

Objective: To determine the IC50 value of Sulotroban for the inhibition of U-46619-induced human platelet aggregation.

Materials:

-

Sulotroban (BM-131246)

-

U-46619 (Thromboxane A2 mimetic)

-

Human whole blood (collected in 3.2% sodium citrate)

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Saline solution

-

Aggregometer

Methodology:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Centrifuge citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Platelet Aggregation Measurement:

-

Pre-warm PRP samples to 37°C for 10 minutes.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add a specific volume of PRP to a cuvette with a stir bar.

-

Add varying concentrations of Sulotroban (or vehicle control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate platelet aggregation by adding a fixed concentration of U-46619.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the percentage of platelet aggregation inhibition for each concentration of Sulotroban compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Sulotroban concentration.

-

Determine the IC50 value from the dose-response curve.

-

Caption: Workflow for In Vitro Platelet Aggregation Assay.

Conclusion

BM-131246 (Sulotroban) is a well-characterized thromboxane A2 receptor antagonist with demonstrated efficacy in inhibiting platelet aggregation and vasoconstriction. Its chemical properties, pharmacological profile, and mechanism of action make it a valuable tool for research into thrombosis, cardiovascular diseases, and other conditions where the thromboxane pathway is implicated. The experimental protocols provided in this guide offer a starting point for further investigation into the therapeutic potential of this and similar compounds. This document serves as a foundational resource for scientists and researchers dedicated to advancing the field of drug discovery and development.

References

- 1. Thromboxane A2 receptor antagonism in man and rat by a sulphonylcyanoguanidine (BM-144) and a sulphonylurea (BM-500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the thromboxane A2 receptor antagonist sulotroban (BM 13.177) in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

BM-131246: A Technical Guide for Metabolic Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-131246 is a potent thiazolidinedione (TZD) derivative with significant potential in the field of metabolic disease research. As an oral antidiabetic agent, its mechanism of action is rooted in the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism. Preclinical studies have demonstrated its efficacy in improving insulin sensitivity and lowering blood glucose levels, suggesting its therapeutic promise for conditions such as type 2 diabetes and metabolic syndrome. This technical guide provides a comprehensive overview of BM-131246, including its mechanism of action, available preclinical data, and generalized experimental protocols relevant to its study.

Core Mechanism of Action: PPARγ Activation

BM-131246, like other thiazolidinediones, functions as a selective agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, as well as in pancreatic β-cells, vascular endothelium, and macrophages. The activation of PPARγ by BM-131246 initiates a cascade of molecular events that ultimately lead to improved insulin sensitivity and glucose homeostasis.

Upon binding to PPARγ, BM-131246 induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. The subsequent regulation of gene expression leads to:

-

Enhanced Insulin Signaling: Increased synthesis of proteins involved in the insulin signaling pathway, leading to improved glucose uptake in peripheral tissues like muscle and adipose tissue.

-

Adipocyte Differentiation: Promotion of the differentiation of preadipocytes into mature fat cells, which can safely store free fatty acids, thereby reducing lipotoxicity.

-

Modulation of Adipokines: Regulation of the secretion of adipokines, such as increasing the production of the insulin-sensitizing hormone adiponectin.

-

Anti-inflammatory Effects: Inhibition of the production of pro-inflammatory cytokines.

Preclinical Data

While extensive modern preclinical data on BM-131246 is limited, early studies have highlighted its potential.

Pharmacokinetics in a Murine Model

A foundational study by Heitzmann et al. (1995) investigated the pharmacokinetic profile of BM-131246 in genetically obese and diabetic ob/ob mice. The findings from this study are summarized in the table below.

| Parameter | Value | Conditions |

| Time to Maximum Plasma Concentration (Tmax) | 2 - 5 hours | Following oral administration. |

| Terminal Half-life (t1/2) | Approximately 4 hours | After repeated oral doses. |

| Dose Proportionality | Approximately proportional increase in plasma levels | Observed with repeated oral doses of 1 and 10 mg/kg. |

Data from Heitzmann T, et al. Arzneimittelforschung. 1995 Dec;45(12):1284-8.[1]

Potency in a Murine Model

A study focusing on novel thiazolidinedione derivatives identified BM-131246 (referred to as compound 18 in the study) as a highly potent hypoglycemic and hypolipidemic agent in insulin-resistant, genetically obese, and diabetic KKAy mice. The research highlighted that BM-131246 exhibited an activity more than 100 times that of the well-established TZD, pioglitazone.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved in the study of BM-131246, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vivo Efficacy Study in a Diabetic Mouse Model (e.g., db/db mice)

-

Animal Model: Male db/db mice (8-10 weeks old) are commonly used as a model of genetic type 2 diabetes and insulin resistance.

-

Acclimation: Animals are acclimated for at least one week with free access to standard chow and water.

-

Grouping: Mice are randomly assigned to a vehicle control group and one or more BM-131246 treatment groups (e.g., 1, 5, and 10 mg/kg/day).

-

Drug Administration: BM-131246 is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage for a period of 2-4 weeks. The vehicle control group receives the vehicle alone.

-

Monitoring:

-

Blood Glucose: Fasting blood glucose levels are measured weekly from tail vein blood using a glucometer.

-

Body Weight: Body weight is recorded weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, mice are fasted overnight.

-

A baseline blood sample is collected.

-

Glucose (2 g/kg body weight) is administered by oral gavage.

-

Blood samples are collected at 30, 60, 90, and 120 minutes post-glucose administration to measure blood glucose levels.

-

-

Tissue Collection and Analysis:

-

Tissues can be flash-frozen in liquid nitrogen for subsequent molecular analysis (e.g., RNA extraction for qPCR to measure the expression of PPARγ target genes) or fixed in formalin for histological examination.

In Vitro PPARγ Transactivation Assay

-

Cell Line: A suitable cell line, such as HEK293T or CV-1, is used.

-

Plasmids: Cells are co-transfected with:

-

An expression vector for full-length human PPARγ.

-

A reporter plasmid containing multiple PPREs upstream of a luciferase gene.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Treatment: After transfection, cells are treated with varying concentrations of BM-131246 or a known PPARγ agonist (e.g., rosiglitazone) as a positive control for 24 hours.

-

Luciferase Assay: Cell lysates are assayed for firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation relative to the vehicle-treated control is calculated to determine the dose-dependent activation of PPARγ by BM-131246.

Conclusion

BM-131246 is a potent thiazolidinedione with demonstrated antidiabetic properties in preclinical models. Its mechanism of action through PPARγ activation makes it a valuable tool for research into metabolic diseases. While further studies are needed to fully elucidate its therapeutic potential and safety profile, the information and generalized protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the utility of BM-131246. The significant potency of this compound compared to other TZDs warrants further investigation into its specific interactions with PPARγ and its downstream effects on metabolic pathways.

References

Preliminary Efficacy of BM-131246: A Technical Overview Based on Thiazolidinedione Class Characteristics

Disclaimer: Publicly available information, including specific preliminary efficacy studies, quantitative data, and detailed experimental protocols for the compound BM-131246, is exceedingly scarce. The primary reference found describes it as an orally available antidiabetic thiazolidinedione derivative studied in mice for dose proportionality. In the absence of specific data on BM-131246, this guide provides an in-depth overview of the well-established efficacy, mechanism of action, and experimental approaches for the thiazolidinedione (TZD) class of drugs, to which BM-131246 belongs.

Introduction to Thiazolidinediones (TZDs)

Thiazolidinediones, also known as glitazones, are a class of oral antidiabetic drugs that improve insulin sensitivity.[1][2] Unlike other antidiabetic agents, TZDs do not stimulate insulin secretion from the pancreas but rather enhance the body's response to insulin, primarily in adipose tissue, muscle, and the liver.[1] Prominent examples of this class include Pioglitazone and Rosiglitazone.[1] The core mechanism of TZDs involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism.

General Efficacy of Thiazolidinediones

As specific quantitative data for BM-131246 is not available, the following table summarizes the general efficacy of the TZD class based on established knowledge.

| Parameter | General Efficacy of Thiazolidinediones |

| Glycemic Control | Reduction in fasting plasma glucose and HbA1c levels. |

| Insulin Sensitivity | Significant improvement in insulin sensitivity in peripheral tissues (adipose tissue, skeletal muscle) and the liver. |

| Lipid Profile | Variable effects; may include a reduction in circulating free fatty acids and triglycerides. Some TZDs may cause a slight increase in LDL cholesterol. |

| Hepatic Glucose Output | Reduction in hepatic gluconeogenesis. |

| Adipose Tissue | Promotes the differentiation of smaller, more insulin-sensitive adipocytes and shifts fat distribution from visceral to subcutaneous depots. |

Mechanism of Action: The PPARγ Signaling Pathway

The primary molecular target of thiazolidinediones is PPARγ. The activation of this nuclear receptor initiates a cascade of events leading to improved insulin sensitivity.

Caption: Thiazolidinedione (TZD) signaling pathway via PPARγ activation.

Pathway Description:

-

Binding and Activation: A TZD molecule enters the cell and binds to PPARγ, activating it.

-

Heterodimerization: The activated PPARγ forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.

-

Gene Transcription: This binding event modulates the transcription of numerous genes involved in insulin action and metabolism. Key outcomes include:

-

Increased expression of GLUT4, a glucose transporter, leading to enhanced glucose uptake in muscle and fat cells.

-

Increased secretion of adiponectin, an insulin-sensitizing hormone.

-

Increased uptake and storage of free fatty acids (FFAs) in subcutaneous adipose tissue, which reduces lipid availability in muscle and liver, thereby improving insulin sensitivity.

-

Decreased hepatic glucose production (gluconeogenesis).

-

Experimental Protocols for Efficacy Assessment

While the specific protocol for BM-131246 is not available, a typical preclinical study to evaluate the efficacy of a novel TZD in a mouse model of diabetes would involve the following steps.

Caption: A generalized workflow for preclinical efficacy testing of an oral antidiabetic agent.

Methodology Details:

-

Animal Model: A common model for Type 2 diabetes research is the db/db mouse, which has a mutation in the leptin receptor gene, leading to obesity, hyperglycemia, and insulin resistance.

-

Grouping and Dosing: Animals would be randomized into several groups: a vehicle control group and multiple experimental groups receiving different doses of BM-131246. The compound would typically be administered orally once daily for a period of several weeks.

-

Efficacy Parameters:

-

Fasting Blood Glucose and HbA1c: Blood samples are taken regularly (e.g., weekly) after a period of fasting to measure glucose levels. HbA1c is measured at the end of the study to assess long-term glycemic control.

-

Oral Glucose Tolerance Test (OGTT): This test is performed to assess the ability of the animal to clear a glucose load from the bloodstream. After an oral gavage of glucose, blood glucose levels are measured at various time points (e.g., 0, 15, 30, 60, 120 minutes). Improved glucose disposal in the treated groups compared to the control group would indicate enhanced insulin sensitivity.

-

Insulin Tolerance Test (ITT): This test measures the response to an injection of insulin. A more rapid decrease in blood glucose levels in the treated groups would indicate improved peripheral insulin sensitivity.

-

Conclusion

While specific efficacy data for BM-131246 are not publicly available, its classification as a thiazolidinedione provides a strong basis for understanding its potential mechanism of action and therapeutic effects. Like other compounds in its class, BM-131246 is presumed to act as a PPARγ agonist, improving insulin sensitivity by modulating gene expression in key metabolic tissues. Further research and publication of specific study results are necessary to fully elucidate the efficacy profile of this particular compound.

References

No Publicly Available Data on BM-131246 in Cancer Research

Following a comprehensive review of publicly accessible scientific literature and databases, there is currently no information available regarding a compound designated "BM-131246" in the context of cancer research. Searches for this identifier have not yielded any preclinical studies, clinical trials, or publications detailing its mechanism of action, experimental protocols, or potential therapeutic applications in oncology.

This absence of data prevents the creation of the requested in-depth technical guide, as no quantitative data, experimental methodologies, or signaling pathways associated with "BM-131246" can be identified. Consequently, the generation of data tables and visualizations as specified is not possible.

It is conceivable that "BM-131246" may be an internal compound designation not yet disclosed in public forums, a code that has been discontinued, or a typographical error. Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to verify the designation and consult internal or proprietary databases that may contain information not available in the public domain. Without any primary or secondary sources referencing "BM-131246," a substantive report on its potential applications in cancer research cannot be compiled.

Methodological & Application

Application Notes and Protocols for Adipocyte Differentiation Assay Using BM-131246

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipocyte differentiation, or adipogenesis, is the process by which precursor cells, such as mesenchymal stem cells or preadipocytes, develop into mature fat cells (adipocytes). This intricate process is pivotal in energy homeostasis, and its dysregulation is implicated in various metabolic disorders, including obesity and type 2 diabetes. The study of adipogenesis in vitro provides a valuable model for understanding the molecular mechanisms governing fat cell development and for the screening of therapeutic compounds that may modulate this process.

BM-131246 is a potent and selective agonist of the prostacyclin (IP) receptor. Prostacyclin (PGI2) is a lipid mediator that has been shown to play a significant role in promoting adipocyte differentiation.[1][2][3] By activating the IP receptor, BM-131246 is hypothesized to initiate a signaling cascade that mimics the natural pro-adipogenic effects of PGI2, making it a valuable tool for studying adipogenesis. These application notes provide a detailed protocol for inducing and assessing adipocyte differentiation in vitro using BM-131246.

Mechanism of Action and Signaling Pathway

BM-131246 acts as a prostacyclin analog, binding to and activating the prostacyclin (IP) receptor on the surface of preadipocytes. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP subsequently activates Protein Kinase A (PKA), which in turn phosphorylates and activates key transcription factors, notably CCAAT/enhancer-binding proteins (C/EBPs), such as C/EBPβ and C/EBPδ.[4] These early-stage transcription factors are critical for initiating the adipogenic program. They subsequently induce the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) and C/EBPα, the master regulators of adipogenesis.[5] Activation of PPARγ and C/EBPα drives the expression of a suite of genes responsible for the mature adipocyte phenotype, including those involved in lipid metabolism and storage, such as fatty acid-binding protein 4 (FABP4) and lipoprotein lipase (LPL).

Experimental Protocols

This section provides detailed protocols for the differentiation of 3T3-L1 preadipocytes, a commonly used cell line for studying adipogenesis.

Materials and Reagents

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Calf Serum

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

BM-131246

-

Oil Red O

-

Isopropanol

-

Formalin

-

Hematoxylin

Cell Culture and Maintenance

-

Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% calf serum and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells before they reach confluence to maintain their preadipocyte state.

Adipocyte Differentiation Protocol

-

Seeding: Plate 3T3-L1 cells in the desired culture plates (e.g., 6-well or 12-well plates) at a density that allows them to reach confluence.

-

Growth to Confluence: Grow the cells in maintenance medium until they are 100% confluent. It is recommended to maintain them at confluence for an additional 2 days to ensure growth arrest.

-

Induction of Differentiation (Day 0): Replace the maintenance medium with differentiation medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Include varying concentrations of BM-131246 in this medium for dose-response studies. A vehicle control (e.g., DMSO) should also be included.

-

Maturation (Day 2): After 48 hours, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).

-

Maintenance of Differentiated Adipocytes (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM with 10% FBS). Change the medium every 2-3 days.

-

Analysis: Adipocyte differentiation is typically assessed between days 8 and 12 post-induction. Lipid droplet accumulation can be observed under a microscope.

Assessment of Adipocyte Differentiation

1. Oil Red O Staining for Lipid Accumulation

Oil Red O is a fat-soluble dye used to stain neutral triglycerides and lipids in mature adipocytes.

-

Preparation of Oil Red O Solution:

-

Stock Solution: Dissolve 0.3 g of Oil Red O powder in 100 mL of 99% isopropanol.

-

Working Solution: Dilute the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Allow it to sit for 10 minutes and then filter. Prepare this solution fresh.

-

-

Staining Protocol:

-

Wash the cells with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol for 5 minutes.

-

Allow the cells to air dry completely.

-

Add the Oil Red O working solution and incubate at room temperature for 10-30 minutes.

-

Wash the cells thoroughly with water.

-

(Optional) Counterstain the nuclei with hematoxylin for better visualization of all cells.

-

-

Quantification:

-

Elute the Oil Red O stain from the cells by adding isopropanol and incubating for 15 minutes on a shaker.

-

Measure the absorbance of the eluate at a wavelength of approximately 510 nm using a spectrophotometer.

-

2. Gene Expression Analysis of Adipocyte Markers

The expression of key adipogenic marker genes can be quantified using quantitative real-time PCR (qRT-PCR).

-

Early Markers (expressed soon after induction):

-

C/EBPβ (CCAAT/enhancer-binding protein beta)

-

C/EBPδ (CCAAT/enhancer-binding protein delta)

-

-

Late Markers (expressed in mature adipocytes):

-

PPARγ (Peroxisome proliferator-activated receptor-gamma)

-

C/EBPα (CCAAT/enhancer-binding protein alpha)

-

FABP4 (Fatty acid-binding protein 4)

-

Adiponectin

-

Leptin

-

-

Protocol Outline:

-

Lyse the cells at different time points during differentiation and extract total RNA.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using primers specific for the target adipocyte marker genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Analyze the relative gene expression levels.

-

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Quantification of Lipid Accumulation by Oil Red O Staining

| Treatment Group | Concentration | Absorbance at 510 nm (Mean ± SD) | Fold Change vs. Vehicle |

| Vehicle Control | - | Value | 1.0 |

| BM-131246 | Conc. 1 | Value | Value |

| BM-131246 | Conc. 2 | Value | Value |

| BM-131246 | Conc. 3 | Value | Value |

| Positive Control | Conc. | Value | Value |

Table 2: Relative Gene Expression of Adipocyte Markers

| Gene | Treatment Group | Concentration | Relative Expression (Fold Change vs. Vehicle, Mean ± SD) |

| Early Markers | |||

| C/EBPβ | Vehicle Control | - | 1.0 |

| BM-131246 | Conc. X | Value | |

| C/EBPδ | Vehicle Control | - | 1.0 |

| BM-131246 | Conc. X | Value | |

| Late Markers | |||

| PPARγ | Vehicle Control | - | 1.0 |

| BM-131246 | Conc. X | Value | |

| FABP4 | Vehicle Control | - | 1.0 |

| BM-131246 | Conc. X | Value |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low differentiation efficiency | Cell passage number is too high. | Use earlier passage cells. |

| Suboptimal seeding density. | Ensure cells are fully confluent before induction. | |

| Inactive reagents. | Check the activity of differentiation-inducing reagents. | |

| High background in Oil Red O staining | Incomplete washing. | Ensure thorough washing after staining. |

| Precipitated stain. | Filter the Oil Red O working solution before use. | |

| High variability in qRT-PCR data | Poor RNA quality. | Use a standardized RNA extraction protocol. |

| Inefficient primers. | Validate primer efficiency. |

Conclusion

The protocols described in these application notes provide a robust framework for utilizing BM-131246 to study adipocyte differentiation. By following these detailed methodologies, researchers can effectively induce and quantify adipogenesis, enabling the investigation of the molecular mechanisms underlying this process and the evaluation of potential therapeutic modulators. The combination of lipid accumulation assays and gene expression analysis offers a comprehensive approach to characterizing the effects of BM-131246 on adipocyte development.

References

- 1. Prostacyclin as a critical prostanoid in adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostacyclin as a potent effector of adipose-cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Prostacyclin IP receptor up-regulates the early expression of C/EBPbeta and C/EBPdelta in preadipose cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BM-131246

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BM-131246 is a member of the thiazolidinedione (TZD) class of synthetic compounds, known for their role as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). As a PPARγ agonist, BM-131246 is a valuable tool for researchers in the fields of diabetes, metabolism, and cellular differentiation. PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism. Activation of PPARγ by ligands like BM-131246 leads to the transcription of a suite of genes involved in insulin sensitization, adipogenesis, and inflammation. These application notes provide detailed protocols for the preparation, storage, and use of BM-131246 in common experimental settings.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of BM-131246 is provided in the table below. This information is critical for the accurate preparation of stock solutions and for understanding the compound's behavior in experimental systems.

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀N₂O₄S | |

| Molecular Weight | 408.47 g/mol | |

| CAS Number | 103787-97-9 | |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | >98% | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| Storage Conditions | Powder: -20°C (long-term), 0°C (short-term) | |

| In solvent: -20°C for up to 6 months |

Mechanism of Action: PPARγ Signaling Pathway

BM-131246, as a thiazolidinedione, exerts its biological effects primarily through the activation of the PPARγ signaling pathway. The diagram below illustrates the key steps in this pathway.

Troubleshooting & Optimization

BM-131246 stability in aqueous solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BM-131246 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of BM-131246?

A1: BM-131246 is soluble in dimethyl sulfoxide (DMSO)[1]. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted to the desired final concentration in your aqueous experimental buffer.

Q2: My BM-131246 precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A2: Precipitation upon dilution into an aqueous buffer is a common challenge for hydrophobic small molecules. Here are several troubleshooting steps:

-

Decrease the final concentration: The concentration of BM-131246 in your final aqueous solution may be exceeding its solubility limit. Try using a lower final concentration.

-

Adjust the pH of the buffer: The solubility of ionizable compounds can be pH-dependent. Experiment with a range of pH values (e.g., pH 5.0, 6.5, 7.4) to determine the optimal pH for BM-131246 solubility.

-

Use a co-solvent system: If decreasing the concentration is not feasible, consider using a co-solvent. Small amounts of ethanol or polyethylene glycol (PEG) in the final aqueous solution can improve the solubility of hydrophobic compounds.

-

Incorporate excipients: Excipients such as cyclodextrins or surfactants can encapsulate or form complexes with the compound, enhancing its aqueous solubility.

Q3: What are the best practices for storing BM-131246 solutions to ensure stability?

A3: Proper storage is crucial for maintaining the integrity of BM-131246.

-

Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years) and at 4°C for shorter durations (up to 2 years). Keep the compound desiccated to prevent hydration.

-

Stock Solution in DMSO: Aliquot the DMSO stock solution into single-use vials to minimize freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months. Ensure vials are tightly sealed to prevent DMSO from absorbing water.

Q4: What are the potential degradation pathways for BM-131246 in aqueous solutions?

A4: While specific degradation pathways for BM-131246 have not been detailed in publicly available literature, small molecules like BM-131246, a thiazolidinedione derivative, may be susceptible to common degradation pathways such as:

-

Hydrolysis: The thiazolidinedione ring or other ester/amide-like functionalities could be susceptible to hydrolysis, especially at non-neutral pH.

-

Oxidation: The molecule may be sensitive to oxidative degradation. The formation of peroxides in solution can lead to the formation of aldehydes, ketones, and acids.

-

Photodegradation: Exposure to light, particularly UV light, can induce degradation. It is advisable to protect solutions from light.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments with BM-131246.

Issue 1: Compound Precipitation in Aqueous Buffer

A systematic approach to addressing precipitation issues is crucial for obtaining reliable experimental results.

Issue 2: Inconsistent Experimental Results

Inconsistent results can often be traced back to issues with solution stability.

Quantitative Data Summary

Due to the lack of publicly available stability data for BM-131246, the following table is a template that outlines the type of data researchers should aim to generate when assessing its stability.

| Parameter | Condition | Time Point | % Remaining (Illustrative) | Notes |

| pH Stability | pH 5.0 (Aqueous Buffer) | 24h | 95% | |

| pH 7.4 (Aqueous Buffer) | 24h | 90% | ||

| pH 9.0 (Aqueous Buffer) | 24h | 75% | Potential for hydrolysis at higher pH. | |

| Temperature Stability | 4°C (in PBS, pH 7.4) | 48h | 98% | Stable under refrigeration. |

| 25°C (in PBS, pH 7.4) | 48h | 85% | Moderate degradation at room temperature. | |

| 37°C (in PBS, pH 7.4) | 48h | 70% | Significant degradation at physiological temperature. | |

| Photostability | Ambient Light (in PBS, pH 7.4) | 8h | 80% | Protect from light. |

| Dark (in PBS, pH 7.4) | 8h | 99% | Stable in the absence of light. |

Experimental Protocols

Protocol 1: Basic Aqueous Stability Assessment

Objective: To determine the stability of BM-131246 in an aqueous buffer over time.

Materials:

-

BM-131246 solid

-

100% DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

HPLC system with a suitable column (e.g., C18)

-

Incubator

Procedure:

-

Prepare a 10 mM stock solution of BM-131246 in 100% DMSO.

-

Dilute the stock solution into the aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%) to avoid solubility issues and artifacts.

-

Take an initial sample (T=0) for HPLC analysis. This will serve as the baseline.

-

Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).

-

At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution.

-

Analyze each aliquot by HPLC.

-

Calculate the percentage of BM-131246 remaining at each time point relative to the T=0 sample. The peak area from the HPLC chromatogram is used for this calculation.

Protocol 2: Small-Scale Solubility Screening

Objective: To identify a suitable solvent or co-solvent system for BM-131246.

Materials:

-

BM-131246 solid

-

A selection of organic solvents (DMSO, ethanol, methanol)

-

Aqueous buffers at different pH values

-

Microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Weigh a small, precise amount of BM-131246 (e.g., 1 mg) into several microcentrifuge tubes.

-

To each tube, add a measured volume of a different solvent or buffer to achieve a target concentration.

-

Vortex the tubes vigorously for 1-2 minutes.

-

Visually inspect for dissolution.

-

If the compound does not dissolve, incrementally add more solvent and vortex until dissolution is achieved or the maximum desired volume is reached.

-

Record the concentration at which the compound fully dissolves in each solvent system.

Signaling Pathway

BM-131246 is a thiazolidinedione derivative and is expected to act as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[2][3][4]

References

Preventing BM-131246 precipitation in culture media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of the hypothetical small molecule, Inhibitor-XYZ, in culture media.

Troubleshooting Guide: Precipitation of Inhibitor-XYZ

This guide provides a step-by-step approach to diagnose and resolve issues with the precipitation of Inhibitor-XYZ during your cell culture experiments.

Initial Observation: Precipitate is visible in the culture medium after adding Inhibitor-XYZ.

1. Verify Stock Solution Integrity:

-

Question: Is your Inhibitor-XYZ stock solution clear and fully dissolved?

-

Action: Visually inspect your stock solution. If you see any crystals or cloudiness, gently warm the solution to 37°C or briefly sonicate it. If the precipitate does not dissolve, your stock concentration may be too high. It is recommended to prepare a new, less concentrated stock solution.

2. Review Dilution Protocol:

-

Question: How are you diluting the stock solution into your culture medium?

-

Action: Abruptly changing the solvent environment by adding a small volume of a concentrated DMSO stock directly into a large volume of aqueous media can cause "solvent shock," leading to precipitation.[1] Try a serial dilution method: first, dilute the stock solution into a smaller volume of media, mix gently, and then add this intermediate dilution to the final volume of your culture.[1]

3. Assess Final Concentration:

-

Question: Is the final concentration of Inhibitor-XYZ in your experiment exceeding its solubility limit in the culture medium?

-

Action: The desired experimental concentration may be higher than the compound's solubility in your specific cell culture medium.[1] It is crucial to determine the maximum soluble concentration of Inhibitor-XYZ in your medium before proceeding with your experiments.

4. Control for Temperature and pH:

-

Question: Are you pre-warming your media before adding the inhibitor?

-

Action: Changes in temperature can cause precipitation. Always pre-warm your culture medium to the experimental temperature (e.g., 37°C) before adding Inhibitor-XYZ. Also, be aware that the pH of your medium can influence the solubility of your compound.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for Inhibitor-XYZ to precipitate in my cell culture medium?

A1: The most frequent causes of precipitation for small molecule inhibitors like Inhibitor-XYZ are:

-

High Final Concentration: Your experimental concentration may be above the solubility limit of the compound in your specific medium.

-

Solvent Shock: The rapid change from a high concentration in an organic solvent (like DMSO) to the aqueous environment of the culture medium can cause the compound to fall out of solution.

-

Temperature Fluctuations: The solubility of a compound can be temperature-dependent. Moving from room temperature to a 37°C incubator can sometimes decrease the solubility of certain compounds.

-

Media Composition: Components in your cell culture medium, such as salts, amino acids, and proteins (especially in the presence of serum), can interact with Inhibitor-XYZ and reduce its solubility.

Q2: What is the best solvent to use for my Inhibitor-XYZ stock solution?

A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of hydrophobic small molecules for in vitro studies. However, it is important to use the lowest possible final concentration of DMSO in your experiments (typically ≤ 0.5%) to avoid cellular toxicity.

Q3: How can I determine the maximum soluble concentration of Inhibitor-XYZ in my specific cell culture medium?

A3: A straightforward method is to perform a serial dilution test. You can find a detailed protocol for this in the "Experimental Protocols" section of this guide. This will help you identify the highest concentration of Inhibitor-XYZ that remains in solution under your experimental conditions.

Q4: Can the presence of serum in my medium affect the solubility of Inhibitor-XYZ?

A4: Yes, the presence of serum, particularly fetal bovine serum (FBS), can significantly impact the solubility of small molecules. Serum proteins like albumin can bind to the compound, which may either increase its apparent solubility or, in some cases, contribute to precipitation. It is advisable to test the solubility of Inhibitor-XYZ in both serum-free and serum-containing media if your experimental design allows.

Q5: What should I do if Inhibitor-XYZ precipitates even at low concentrations?

A5: If you are still observing precipitation at concentrations you believe should be soluble, consider the following:

-

Use a Co-solvent: For particularly challenging compounds, adding a biocompatible surfactant, such as Pluronic F-68, to the culture medium can help maintain solubility.

-

Test Alternative Media Formulations: Different basal media have varying compositions, which could influence the solubility of your compound.

Data Presentation

Table 1: Solubility of Inhibitor-XYZ in Common Solvents

| Solvent | Solubility (mg/mL) |

| Water | < 0.1 |

| PBS (pH 7.4) | < 0.1 |

| Ethanol | ~5 |

| DMSO | > 50 |

Table 2: Maximum Soluble Concentration of Inhibitor-XYZ in DMEM with Varying FBS Concentrations

| FBS Concentration | Maximum Soluble Concentration of Inhibitor-XYZ (µM) |

| 0% | 10 |

| 2% | 25 |

| 10% | 60 |

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration of Inhibitor-XYZ in Cell Culture Medium

Objective: To determine the highest concentration of Inhibitor-XYZ that remains soluble in a specific cell culture medium under standard culture conditions.

Materials:

-

Inhibitor-XYZ

-

Anhydrous DMSO

-

Your specific cell culture medium (e.g., DMEM) with or without serum, as required for your experiment

-

Sterile microcentrifuge tubes or a 96-well plate

-

Microscope

Procedure:

-

Prepare a 10 mM stock solution of Inhibitor-XYZ in anhydrous DMSO. Ensure it is fully dissolved.

-

Create a series of dilutions of Inhibitor-XYZ in your pre-warmed (37°C) cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

-

Include a vehicle control, which is the medium containing the same final concentration of DMSO as the highest concentration of Inhibitor-XYZ.

-

Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 2, 6, and 24 hours).

-

After each time point, visually inspect each dilution for any signs of precipitation (e.g., cloudiness, crystals).

-

For a more detailed examination, view the solutions under a microscope.

-

The highest concentration that remains clear and free of precipitate is considered the maximum soluble concentration for your experimental conditions.

Mandatory Visualizations

References

Troubleshooting inconsistent results with BM-131246

Technical Support Center: BM-131246

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BM-131246, a novel inhibitor of the TrkX signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for BM-131246?

BM-131246 is a potent and selective ATP-competitive inhibitor of the TrkX tyrosine kinase. By binding to the ATP pocket of the TrkX kinase domain, it blocks the phosphorylation of TrkX and subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.

Caption: Mechanism of action of BM-131246 in the TrkX signaling pathway.

Q2: What is the recommended solvent for reconstituting BM-131246?

For in vitro experiments, we recommend reconstituting BM-131246 in dimethyl sulfoxide (DMSO) to a stock concentration of 10-50 mM. For in vivo studies, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline is recommended, though this may need to be optimized for your specific application.

Q3: How should I store BM-131246 solutions?

Stock solutions in DMSO should be stored at -20°C for short-term storage (1-2 weeks) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles by aliquoting the stock solution after reconstitution.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values in Cell Viability Assays

Users have reported variability in the half-maximal inhibitory concentration (IC50) of BM-131246 in cell proliferation assays (e.g., MTT, CellTiter-Glo®).

Possible Causes & Solutions:

-

Compound Solubility: BM-131246 can precipitate in aqueous media at higher concentrations.

-

Solution: Ensure the final DMSO concentration in your cell culture media does not exceed 0.5%. Prepare serial dilutions of the DMSO stock in culture media immediately before adding to cells. Visually inspect the media for any signs of precipitation.

-

-

Cell Density: The IC50 value can be dependent on the cell density at the time of treatment.

-

Solution: Optimize and maintain a consistent cell seeding density for all experiments. We recommend seeding cells so they are in the exponential growth phase (50-70% confluency) at the time of drug addition.

-

-

Assay Incubation Time: The duration of drug exposure can significantly impact the observed IC50.

-

Solution: Standardize the incubation time with BM-131246. For many cancer cell lines, a 72-hour incubation period is a common starting point.

-

Recommended Experimental Workflow:

Caption: Standardized workflow for determining IC50 values.

Issue 2: Weak or No Inhibition of TrkX Phosphorylation in Western Blots

Some users observe minimal reduction in phosphorylated TrkX (p-TrkX) levels after treating cells with BM-131246, even at concentrations above the expected IC50.

Possible Causes & Solutions:

-

Suboptimal Lysis Buffer: Incomplete cell lysis or phosphatase activity in the lysate can lead to inconsistent results.

-

Solution: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors.

-

-

Timing of Lysate Collection: The peak inhibition of p-TrkX may occur at an earlier time point than the typical 24-72 hour endpoint for viability assays.

-

Solution: Perform a time-course experiment. Treat cells with BM-131246 and collect lysates at various time points (e.g., 1, 4, 8, and 24 hours) to determine the optimal time for observing maximal p-TrkX inhibition.

-

-

Antibody Quality: The primary antibody for p-TrkX may not be specific or sensitive enough.

-

Solution: Validate your p-TrkX antibody using positive and negative controls (e.g., cells stimulated with a known TrkX ligand, or cells where TrkX is knocked down).

-

Example Time-Course Data:

| Treatment Time (hours) | BM-131246 (1 µM) p-TrkX Signal (Normalized) |

| 0 | 1.00 |

| 1 | 0.45 |

| 4 | 0.15 |

| 8 | 0.20 |

| 24 | 0.65 |

This table illustrates that maximal inhibition is observed around 4 hours, with a rebound in signaling by 24 hours in this hypothetical example.

Issue 3: Off-Target Activity Observed

BM-131246 is designed to be selective for TrkX, but cross-reactivity with other kinases, such as the closely related TrkY, may occur at high concentrations.

Possible Causes & Solutions:

-

High Compound Concentration: Off-target effects are more likely at concentrations significantly above the TrkX IC50.

-

Solution: Use the lowest effective concentration of BM-131246 that achieves significant p-TrkX inhibition. Correlate the concentration used with the phenotypic outcome.

-

-

Cell Line Specificity: The relative expression levels of TrkX and other kinases can vary between cell lines, influencing the observed selectivity.

-

Solution: Characterize the expression levels of TrkX and potential off-target kinases (like TrkY) in your cell model.

-

Selectivity Profile of BM-131246:

| Kinase Target | In Vitro IC50 (nM) |

| TrkX | 15 |

| TrkY | 350 |

| Src | > 10,000 |

| EGFR | > 10,000 |

This data demonstrates a >20-fold selectivity for TrkX over the most closely related kinase, TrkY, in biochemical assays.

Caption: Concentration-dependent selectivity of BM-131246.

Technical Support Center: Investigating Off-Target Effects of Thiazolidinediones (TZDs) in Research

Disclaimer: Publicly available information on the specific off-target effects of BM-131246 is limited. This guide provides information based on the known off-target effects of the thiazolidinedione (TZD) class of compounds, to which BM-131246 belongs. Researchers using BM-131246 should consider these potential class-wide effects in their experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for thiazolidinediones (TZDs) like BM-131246?

Thiazolidinediones (TZDs) are synthetic ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that acts as a transcription factor.[1][2][3] Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, primarily in adipose tissue.[2][4] This results in increased insulin sensitivity, making them effective in the treatment of type 2 diabetes.

Q2: What are the known off-target effects and side effects associated with the TZD class of compounds?

The primary off-target effects of TZDs are considered to be extensions of their on-target PPARγ activity in tissues other than adipose tissue, leading to a range of side effects. These include:

-

Fluid Retention and Edema: A common side effect, occurring in approximately 5% of users in monotherapy and up to 15% when combined with insulin. This is thought to be caused by PPARγ-mediated sodium reabsorption in the kidneys.

-

Weight Gain: Often a consequence of both fluid retention and an increase in adipose tissue mass.

-

Bone Fractures: TZDs have been linked to an increased risk of fractures, particularly in the leg and forearm. This is attributed to PPARγ activation in bone marrow cells, which can negatively impact bone formation.

-

Cardiovascular Effects: The cardiovascular safety of TZDs has been a subject of debate. While some studies suggest potential benefits, others have linked certain TZDs to an increased risk of heart failure, which is often preceded by fluid retention.

-

Hepatotoxicity: While rare with newer TZDs, the first-generation TZD, troglitazone, was withdrawn from the market due to a risk of liver failure.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects can be challenging. Here are some strategies:

-

Use of a PPARγ Antagonist: Co-treatment with a specific PPARγ antagonist, such as GW9662, can help determine if the observed effect is mediated by PPARγ.

-

Knockdown or Knockout Models: Using cell lines or animal models with reduced or absent PPARγ expression can elucidate the receptor's role in the observed phenotype.

-

Dose-Response Studies: Characterize the concentration at which the desired on-target effect occurs versus the concentration at which potential off-target effects appear.

-

Structure-Activity Relationship (SAR) Studies: Comparing the effects of different TZD analogs with varying affinities for PPARγ can provide insights.

Troubleshooting Guide

| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Troubleshooting Steps |

| Unexpected changes in cell morphology or proliferation | Activation of PPARγ in non-adipose cell types can modulate cell differentiation and proliferation. | 1. Confirm PPARγ expression in your cell model. 2. Use a PPARγ antagonist to see if the effect is reversed. 3. Test a lower concentration of the TZD. |

| Altered gene expression unrelated to metabolism | PPARγ can transrepress the activity of pro-inflammatory transcription factors like NF-κB, leading to broad anti-inflammatory effects. | 1. Perform pathway analysis on differentially expressed genes to identify affected signaling cascades. 2. Investigate markers of inflammation in your experimental system. |

| In vivo fluid accumulation or edema in animal models | TZD-induced activation of PPARγ in the kidney collecting ducts can lead to sodium and water retention. | 1. Monitor animal weight and fluid balance. 2. Consider co-administration of a diuretic that acts on the collecting duct (e.g., amiloride, spironolactone) to counteract this effect. |

| Changes in bone density or bone-related gene expression | PPARγ activation can inhibit osteoblastogenesis (bone formation). | 1. If working with bone cells or in vivo models, assess markers of bone formation and resorption. 2. Consider the potential impact on skeletal integrity in long-term studies. |

Quantitative Data Summary: Thiazolidinedione Class Effects

Note: Specific data for BM-131246 is not available. The following table summarizes general data for the TZD class.

| Parameter | Observation for Thiazolidinediones | References |

| Effect on HbA1c | Reduction of 0.5% - 1% | |

| Incidence of Edema (Monotherapy) | ~5% | |

| Incidence of Edema (with Insulin) | ~15% | |

| Reported Weight Gain | ~5 kg over 3-5 years |

Experimental Protocols

Protocol 1: Assessing PPARγ-dependent Gene Expression

-

Cell Culture: Plate target cells (e.g., adipocytes, macrophages) and allow them to adhere.

-

Treatment: Treat cells with BM-131246 at various concentrations. Include a vehicle control and a positive control (e.g., rosiglitazone). For antagonist experiments, pre-treat with a PPARγ antagonist (e.g., GW9662) for 1 hour before adding the TZD.

-

RNA Extraction: After the desired incubation period (e.g., 24 hours), lyse the cells and extract total RNA using a standard kit.

-

cDNA Synthesis: Reverse transcribe the RNA to cDNA.

-

qPCR: Perform quantitative PCR using primers for known PPARγ target genes (e.g., FABP4, LPL, ADIPOQ) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle control.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Toxicity Assessment of BM-131246 in Cell Lines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the toxicity of BM-131246, a thiazolidinedione derivative, in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for BM-131246 in cancer cell lines?

A1: BM-131246 is a thiazolidinedione derivative and is expected to exert its effects primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).[1][2] Activation of PPARγ by thiazolidinediones has been shown to suppress tumor development by inducing apoptosis (programmed cell death), causing cell cycle arrest, and promoting cell differentiation in various cancer models.[1][2] Additionally, some anti-tumor effects of thiazolidinediones can be independent of PPARγ activation.[1]

Q2: Which cell lines are suitable for testing the toxicity of BM-131246?

A2: The choice of cell line will depend on the research focus. Thiazolidinedione derivatives have been shown to be effective in a variety of cancer cell lines, including but not limited to lung, breast, and colon cancer cells. It is recommended to use a panel of cell lines, including those known to express PPARγ, to obtain a comprehensive toxicity profile.

Q3: What are the typical concentrations of BM-131246 that should be used in initial screening experiments?

A3: For initial screening, a wide range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.1 µM). The optimal concentration range will vary depending on the cell line and the duration of exposure.

Q4: How can I determine if BM-131246 is inducing apoptosis in my cell line?

A4: Apoptosis can be assessed using several methods. A widely used technique is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis. Other methods include caspase activity assays (e.g., caspase-3, -8, -9) and analysis of DNA fragmentation (TUNEL assay).

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

-

Possible Cause: Inconsistent cell seeding density.

-

Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.

-

-

Possible Cause: Edge effects in multi-well plates.

-

Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.

-

-

Possible Cause: Interference of BM-131246 with the assay reagent.

-

Solution: Run a control with BM-131246 in cell-free medium to check for any direct reaction with the viability dye (e.g., MTT, XTT). If interference is observed, consider using an alternative viability assay.

-

Problem 2: No significant decrease in cell viability observed.

-

Possible Cause: The concentrations of BM-131246 used are too low.

-

Solution: Increase the concentration range of BM-131246 in your experiment.

-

-

Possible Cause: The incubation time is too short.

-

Solution: Extend the duration of exposure to BM-131246 (e.g., from 24 hours to 48 or 72 hours).

-

-

Possible Cause: The cell line is resistant to BM-131246.

-